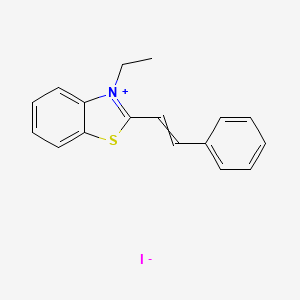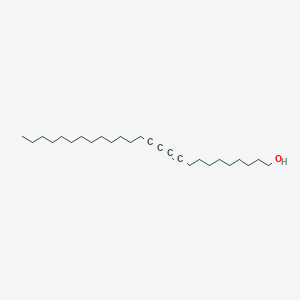![molecular formula C6H11N3O2 B14432127 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile CAS No. 76680-63-2](/img/structure/B14432127.png)
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile is an organic compound with the molecular formula C6H11N3O2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazonium salt with a nitrile compound in the presence of a hydroperoxide. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The diazenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are used.
Substitution: Nucleophiles like cyanide ions (CN-) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diazenyl compounds.
Applications De Recherche Scientifique
3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. The diazenyl group can undergo redox reactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanenitrile: A simpler nitrile compound with similar reactivity.
Hydroperoxypropanenitrile: Contains a hydroperoxide group similar to 3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile.
Diazenylpropanenitrile: Contains a diazenyl group similar to the target compound.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
76680-63-2 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-(2-hydroperoxypropan-2-yldiazenyl)propanenitrile |
InChI |
InChI=1S/C6H11N3O2/c1-6(2,11-10)9-8-5-3-4-7/h10H,3,5H2,1-2H3 |
Clé InChI |
IJARPVOXIWORFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(N=NCCC#N)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


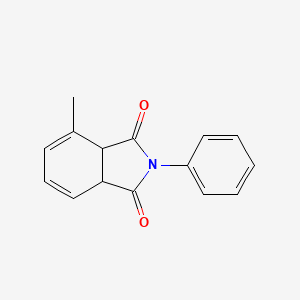
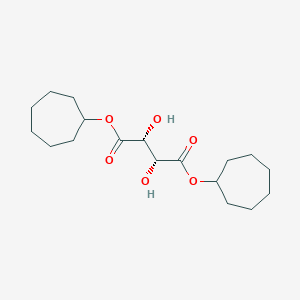
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
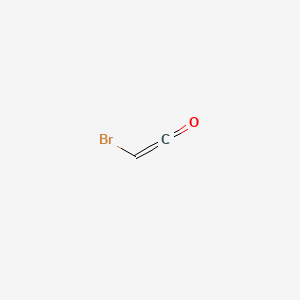

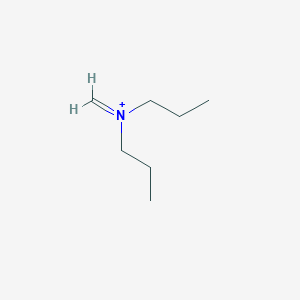


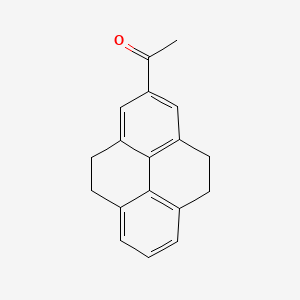
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
